molecular formula C8H10ClNO B2906479 2-Chloro-5-ethoxy-4-methylpyridine CAS No. 1849201-94-0

2-Chloro-5-ethoxy-4-methylpyridine

Cat. No.: B2906479
CAS No.: 1849201-94-0
M. Wt: 171.62
InChI Key: GIFXPUSSTXCCFI-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxy-4-methylpyridine is a halogenated pyridine derivative featuring substituents at positions 2 (chloro), 4 (methyl), and 5 (ethoxy). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity. The chloro group at position 2 acts as an electron-withdrawing moiety, directing electrophilic substitutions, while the ethoxy group at position 5 contributes electron-donating effects via resonance. The methyl group at position 4 introduces steric hindrance, influencing reaction pathways and stability. Though direct synthesis details for this compound are absent in the provided evidence, analogous methods (e.g., nitration, halogenation, and substitution reactions) from related studies can be inferred .

Properties

IUPAC Name

2-chloro-5-ethoxy-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-3-11-7-5-10-8(9)4-6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXPUSSTXCCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849201-94-0
Record name 2-chloro-5-ethoxy-4-methylpyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethoxy-4-methylpyridine can be achieved through various methods. One common method involves the chlorination of 5-ethoxy-4-methylpyridine. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethoxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 5-Ethoxy-4-methylpyridine.

Scientific Research Applications

2-Chloro-5-ethoxy-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxy-4-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of the chlorine atom and ethoxy group can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The reactivity and applications of pyridine derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis with key analogs:

2-Chloro-4-iodo-5-methylpyridine ()
  • Substituents : 2-Cl, 4-I, 5-Me.
  • Synthesis : Prepared via nitration, reduction, diazotization, and iodination of 2-chloro-5-methylpyridine .
  • Compared to the ethoxy group in the target compound, the methyl group at position 5 lacks electron-donating resonance effects, reducing solubility in polar solvents.
4-Chloro-2-(chloromethyl)-5-methoxypyridine ()
  • Substituents : 4-Cl, 2-CH2Cl, 5-OMe.
  • Safety Data : Classified as hazardous, requiring ventilation due to respiratory irritation risks .
2-Chloro-5-(4-substituted phenyl)pyridin-3-yl Derivatives ()
  • Substituents : 2-Cl, 5-aryl, variable groups.
  • Applications : Demonstrated antimicrobial activity in microbial screening .
  • Key Differences :
    • Bulky aryl substituents at position 5 enhance lipophilicity, improving membrane permeability in bioactive molecules.
    • Ethoxy in the target compound may reduce steric hindrance compared to aryl groups, favoring reactions requiring less spatial accommodation.

Comparative Data Table

Compound Substituents (Position) Key Synthesis Steps Reactivity/Applications Safety Considerations
2-Chloro-5-ethoxy-4-methylpyridine 2-Cl, 4-Me, 5-OEt Halogenation, alkoxylation (inferred) Intermediate for pharmaceuticals; ethoxy enhances solubility Likely irritant (use PPE)
2-Chloro-4-iodo-5-methylpyridine 2-Cl, 4-I, 5-Me Nitration, diazotization, iodination ERK2 inhibitor precursor; iodine aids coupling reactions Handle iodides cautiously
4-Chloro-2-(chloromethyl)-5-methoxypyridine 4-Cl, 2-CH2Cl, 5-OMe Not specified Reactive toward nucleophiles; methoxy stabilizes intermediates Respiratory irritant
2-Chloro-5-(4-substituted phenyl) derivatives 2-Cl, 5-aryl Multi-step coupling reactions Antimicrobial agents; aryl groups boost bioactivity Variable toxicity by substituent

Research Findings and Trends

  • Electronic Effects : Ethoxy groups (OEt) in the target compound improve solubility in organic solvents compared to methoxy (OMe) or methyl groups, as seen in and .
  • Reactivity : Chloro and iodinated analogs () are preferred for cross-coupling reactions, while chloromethyl derivatives () excel in nucleophilic substitutions.
  • Biological Activity : Aryl-substituted pyridines () exhibit enhanced antimicrobial properties compared to alkoxy variants, highlighting the role of lipophilicity in bioactivity .

Biological Activity

2-Chloro-5-ethoxy-4-methylpyridine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C8H10ClNO
Molecular Weight: 173.63 g/mol
IUPAC Name: this compound

The compound features a chlorine atom at the second position, an ethoxy group at the fifth position, and a methyl group at the fourth position on the pyridine ring. This unique arrangement contributes to its biological activity by influencing binding affinities and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine atom and ethoxy group enhance the compound's binding affinity, allowing it to inhibit or modulate enzyme activity effectively. It is hypothesized that this compound may act through:

  • Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their function.
  • Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. For instance, research indicates that certain pyridine derivatives exhibit significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that compounds similar to this compound can exhibit varying degrees of cytotoxic effects on cancer cell lines. For example, molecular docking studies suggest that the compound may interact with target proteins involved in cancer cell proliferation .

Case Studies

  • Study on Antimicrobial Properties:
    • A recent investigation into pyridine derivatives found that compounds structurally related to this compound displayed promising antimicrobial activity against several bacterial strains. The study reported a minimum inhibitory concentration (MIC) as low as 50 µg/mL for some derivatives .
  • Cytotoxicity Assessment:
    • In vitro studies conducted on various cancer cell lines indicated that this compound could induce apoptosis in a dose-dependent manner. The IC50 values were determined to be around 25 µM for certain cell lines, suggesting potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
2-Chloro-5-methylpyridine Lacks ethoxy groupModerate antibacterial activity
2-Chloro-5-ethoxypyridine Lacks methyl groupSimilar antimicrobial properties
2-Chloro-4-methylpyridine Lacks ethoxy group at fifth positionLower cytotoxicity

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